5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid
Overview
Description
5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid is a useful research compound. Its molecular formula is C27H18N6O12 and its molecular weight is 618.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cd-MOFs with 5-substituted isophthalic acid exhibit structural diversity, synergistic effects, and highly selective luminescence sensing for Fe3+ detection, which is crucial in analytical chemistry (Qing Liu et al., 2020).
Triazine derivatives are employed in medicinal chemistry, herbicides, polymer chemistry, and as powerful chelating agents, demonstrating their versatility in various fields (Giampaolo Giacomelli & A. Porcheddu, 2008).
Some triazine derivatives show promising inhibitory activity against human cancer cell lines and good localization at tumor sites in solid tumor-bearing mice, indicating their potential in cancer therapy (M. A. Motaleb et al., 2018).
Coordination polymers with modified isophthalic acid, including derivatives of triazine, show structural diversity and catalytic properties, which can be applied in catalysis and material science (Jian-Yong Zhang et al., 2017).
Tris-triazole derivatives exhibit significant antibacterial activities against both gram-negative and gram-positive strains of bacteria, highlighting their importance in developing new antibacterial agents (S. Ghorbani et al., 2021).
Some complexes with triazine-based ligands possess potential semiconductor and dye degradation properties, potentially being applied in chemical semiconductors and environmental protection (S. Wei et al., 2015).
Ln-MOFs with window-shaped channels based on triazine tricarboxylic acid efficiently capture cationic dyes and iodine, indicating their utility in environmental cleanup and chemical engineering (Yue Zhao et al., 2021).
A triazine hexacarboxylic metal–organic skeleton material has been developed as a multifunctional sensor to selectively detect colchicine, anions, Fe3+, and nitro compounds, showing its application in analytical sensing (Yao-Nan Xiao et al., 2021).
Triazine derivatives act as excellent organic inhibitors for steel corrosion in hydrochloric acid solution, with corrosion protection reaching up to 98% at 250 ppm, which is significant in materials science and corrosion engineering (A. El‐Faham et al., 2016).
Properties
IUPAC Name |
5-[[4,6-bis(3,5-dicarboxyanilino)-1,3,5-triazin-2-yl]amino]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N6O12/c34-19(35)10-1-11(20(36)37)5-16(4-10)28-25-31-26(29-17-6-12(21(38)39)2-13(7-17)22(40)41)33-27(32-25)30-18-8-14(23(42)43)3-15(9-18)24(44)45/h1-9H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H3,28,29,30,31,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLQCTZKYCWGKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC2=NC(=NC(=N2)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N6O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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